molecular formula C13H17BN2O3 B1398722 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 1207623-97-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Cat. No. B1398722
M. Wt: 260.1 g/mol
InChI Key: SQTORENJRGJAKX-UHFFFAOYSA-N
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Description

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They play a key role in the formation of C-C bonds, oxidation, and reduction reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . The structure of these compounds is usually confirmed using techniques like FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of similar compounds is often solved using direct methods like SHELXS and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL .


Chemical Reactions Analysis

Boronic esters, such as this compound, are often used in organic synthesis. They can participate in various reactions, including C-C bond formation, oxidation, and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, include a density of 0.9642 g/mL at 25 °C, a boiling point of 120°C at 228mm, and a refractive index of 1.4096 .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Synthesis and Structural Characterization : The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is used in the synthesis of complex chemical structures. Huang et al. (2021) detailed the synthesis of similar compounds, focusing on their structure using X-ray diffraction and DFT (density functional theory) studies. These compounds have significant relevance in chemical research for understanding molecular conformation and physicochemical properties (Huang et al., 2021).

Application in Polymer Synthesis

  • Polymers with Specialized Properties : Welterlich et al. (2012) discussed the synthesis of deeply colored polymers containing isoDPP units, where similar compounds play a vital role in the polymerization process. Such polymers have applications in materials science, particularly in creating compounds with specific optical and electronic properties (Welterlich, Charov, & Tieke, 2012).

Medicinal Chemistry and Drug Synthesis

  • Drug Synthesis and Optimization : The compound is also used in the synthesis of biologically active compounds. For instance, in the development of novel serotonin receptor ligands with potential therapeutic applications, such as antipsychotics or antidepressants, as demonstrated by Staroń et al. (2019) (Staroń et al., 2019).

Molecular Electronics and Photovoltaic Applications

  • Molecular Electronics : Research on conjugated polymers, as explored by Zhu et al. (2007), utilizes similar compounds. These studies are significant for the development of molecular electronics and materials with specific photovoltaic properties (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).

Crystallography and Spectroscopy

  • Crystal Structure Studies : The compound and its derivatives are essential in crystallography and spectroscopy, as highlighted by Wu et al. (2021), where they synthesize related compounds and analyze their crystal structures and vibrational properties. These studies are crucial for understanding the molecular geometry and electronic structure of complex molecules (Wu, Chen, Chen, & Zhou, 2021).

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds should be handled with care to avoid contact with oxygen or strong oxidizing agents, which could cause fire or explosion . Appropriate protective measures, such as wearing gloves, goggles, and protective clothing, should be taken when handling these compounds .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)9-5-8-6-10(17)16-11(8)15-7-9/h5,7H,6H2,1-4H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTORENJRGJAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=O)C3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726109
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

CAS RN

1207623-97-9
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

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